4 Nitrobenzyl 2-methylbenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-nitrophenyl)methyl 2-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-11-4-2-3-5-14(11)15(17)20-10-12-6-8-13(9-7-12)16(18)19/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRHOGKPDBYWJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Nitrobenzyl 2 Methylbenzoate
Esterification Reactions: General Principles and Relevant Precursors
Esterification, in its essence, involves the reaction of a carboxylic acid with an alcohol to form an ester and water. In the context of 4-Nitrobenzyl 2-methylbenzoate (B1238997) synthesis, the key precursors are 2-Methylbenzoic acid and 4-Nitrobenzyl alcohol. The direct reaction between these two compounds, known as Fischer-Speier esterification, typically requires an acid catalyst to proceed at a reasonable rate. The equilibrium nature of this reaction often necessitates the removal of water to drive the reaction towards the product side. byjus.com
Beyond direct esterification, more reactive forms of the carboxylic acid can be employed to facilitate the synthesis, particularly when dealing with less reactive alcohols or when milder reaction conditions are desired.
The direct condensation of 2-methylbenzoic acid and 4-nitrobenzyl alcohol represents the most straightforward conceptual approach to 4-nitrobenzyl 2-methylbenzoate. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or a toluenesulfonic acid, which protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol. google.com The reaction is reversible, and to achieve high yields, water is usually removed as it is formed, often through azeotropic distillation with a suitable solvent like toluene (B28343) or chlorobenzene. google.com
Table 1: Key Reactants for Direct Esterification
| Compound Name | Molecular Formula | Role |
|---|---|---|
| 2-Methylbenzoic Acid | C₈H₈O₂ | Carboxylic Acid |
To enhance the reaction rate and yield, 2-methylbenzoic acid can be converted into a more reactive derivative, such as an acid chloride. 2-Methylbenzoyl chloride, when reacted with 4-nitrobenzyl alcohol, readily forms the desired ester. This method is often preferred as the reaction is typically faster and irreversible. The high reactivity of the acyl chloride stems from the good leaving group ability of the chloride ion. The reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. nih.govresearchgate.net
A common method for preparing the acid chloride involves treating 2-methylbenzoic acid with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). nih.govresearchgate.net
Table 2: Activated Acid Derivative and Alcohol
| Compound Name | Molecular Formula | Role |
|---|---|---|
| 2-Methylbenzoyl chloride | C₈H₇ClO | Activated Carboxylic Acid Derivative |
In cases where the formation of an acid chloride is not desirable, coupling agents can be used to facilitate the direct esterification of the carboxylic acid and alcohol under milder conditions. The Steglich esterification is a prominent example, employing dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. organic-chemistry.orgwikipedia.org
DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. organic-chemistry.org The alcohol then attacks this intermediate to form the ester and dicyclohexylurea (DCU), an insoluble byproduct that can be easily removed by filtration. wikipedia.org DMAP acts as a nucleophilic catalyst, reacting with the O-acylisourea to form a reactive acyl-pyridinium species, which is then more readily attacked by the alcohol. organic-chemistry.orgorganic-chemistry.org This catalytic cycle significantly accelerates the esterification process and allows the reaction to proceed at room temperature, even for sterically hindered substrates. wikipedia.orgorganic-chemistry.org
Table 3: Common Coupling Agents and Catalysts
| Compound Name | Abbreviation | Role |
|---|---|---|
| Dicyclohexylcarbodiimide | DCC | Coupling Agent |
Transesterification offers an alternative route to 4-Nitrobenzyl 2-methylbenzoate. This method involves the reaction of a different ester of 2-methylbenzoic acid, such as methyl 2-methylbenzoate, with 4-nitrobenzyl alcohol in the presence of an acid or base catalyst. The reaction proceeds by exchanging the alcohol moiety of the starting ester. To drive the equilibrium towards the desired product, the alcohol generated as a byproduct (in this case, methanol) is typically removed from the reaction mixture. While a viable method, the direct synthesis from the carboxylic acid or its activated derivatives is often more common for this specific compound.
Utilization of Activated 2-Methylbenzoic Acid Derivatives (e.g., Acid Chlorides)
Alternative Synthetic Pathways
While esterification reactions are the predominant methods, other synthetic strategies can also be envisioned for the preparation of 4-Nitrobenzyl 2-methylbenzoate.
An alternative approach involves the reaction of a salt of 2-methylbenzoic acid, such as sodium 2-methylbenzoate, with a 4-nitrobenzyl halide, typically 4-nitrobenzyl bromide or chloride. This is a nucleophilic substitution reaction where the carboxylate anion acts as the nucleophile, displacing the halide from the benzylic position of the 4-nitrobenzyl halide. This method, a variation of the Williamson ether synthesis applied to esters, can be an effective way to form the ester bond. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, to facilitate the dissolution of the salt and promote the SN2 reaction mechanism.
Functional Group Interconversions on Pre-formed Esters
Functional group interconversion (FGI) is a common strategy in organic synthesis where one functional group is transformed into another. In the context of synthesizing 4-Nitrobenzyl 2-methylbenzoate, this involves modifying a simpler, pre-existing ester, namely benzyl (B1604629) 2-methylbenzoate.
A plausible and direct method for the synthesis of 4-Nitrobenzyl 2-methylbenzoate is the electrophilic aromatic substitution, specifically the nitration, of the benzyl ring in benzyl 2-methylbenzoate. This reaction typically involves treating the substrate with a nitrating agent, most commonly a mixture of concentrated nitric acid and concentrated sulfuric acid. cerritos.edu The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. stackexchange.com
The key consideration in this synthesis is the regioselectivity of the nitration—that is, at which position on the benzyl ring the nitro group will be introduced. The substituent already present on the benzene (B151609) ring dictates the position of the incoming electrophile. In the case of benzyl 2-methylbenzoate, the substituent on the benzyl ring is a -CH₂O(CO)C₆H₄CH₃ group. This group, being an alkyl derivative with an ether linkage, is generally considered to be an ortho, para-director. This is analogous to toluene (methylbenzene), where the methyl group is an activating, ortho, para-directing group. cerritos.edu The nitration of toluene typically yields a mixture of ortho- and para-nitrotoluene, with the para isomer often being the major product due to reduced steric hindrance. cerritos.edu
The reaction conditions for the nitration of toluene can be varied to influence the ratio of the isomers. Below is a table summarizing the regioselectivity of toluene nitration under different conditions, which can serve as a useful reference for the analogous nitration of benzyl 2-methylbenzoate.
| Nitrating Agent/System | Solvent | Temperature (°C) | ortho-Nitrotoluene (%) | meta-Nitrotoluene (%) | para-Nitrotoluene (%) |
| HNO₃/H₂SO₄ | - | 30 | 58.6 | 4.4 | 37 |
| NO₂⁺BF₄⁻ | Tetramethylene sulfone | 25 | 68.8 | 2.8 | 28.4 |
| Acetyl nitrate | Acetic anhydride | 25 | 57.6 | 2.2 | 40.2 |
This table presents data for the nitration of toluene as an analogy for the nitration of the benzyl moiety of benzyl 2-methylbenzoate.
Based on this analogy, the nitration of benzyl 2-methylbenzoate is expected to yield a mixture of 2-nitrobenzyl 2-methylbenzoate and 4-nitrobenzyl 2-methylbenzoate, with the 4-nitro isomer being a significant, if not the major, product. Separation of these isomers would then be necessary to isolate the desired 4-nitrobenzyl 2-methylbenzoate.
An alternative, though likely more complex, synthetic approach involves the functionalization of the benzoate (B1203000) ring of a pre-formed nitro-containing ester, such as 4-nitrobenzyl benzoate. This would require the introduction of a methyl group onto the benzoate ring. Two potential methods for this transformation are Friedel-Crafts alkylation and modern C-H activation/methylation reactions.
The Friedel-Crafts alkylation of a benzoate ester is challenging. The ester group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. libretexts.org Furthermore, the reaction conditions for Friedel-Crafts alkylation, which typically involve a strong Lewis acid like aluminum chloride (AlCl₃), can lead to cleavage of the ester bond. libretexts.org While there are instances of Friedel-Crafts reactions on esters, they are not generally high-yielding or straightforward. acs.org
A more contemporary and potentially more successful approach would be the use of transition-metal-catalyzed C-H activation to directly install a methyl group. This field has seen significant advancements, allowing for the functionalization of C-H bonds that were previously considered unreactive. acs.org For aromatic compounds, directing groups are often employed to achieve regioselectivity. acs.org In the case of a benzoate ester, the ester group itself can act as a directing group, guiding the methylation to the ortho position.
Recent research has demonstrated the ortho-methylation of benzoic acids using iridium or palladium catalysts, with the carboxylic acid group directing the functionalization. nih.gov It has also been shown that aryl esters can serve as directing groups in C-H activation chemistry. nih.gov This suggests that the direct methylation of the benzoate ring in 4-nitrobenzyl benzoate is a feasible, albeit likely challenging, synthetic route. The reaction would likely be directed to the ortho position relative to the ester linkage, which would result in the formation of 4-nitrobenzyl 2-methylbenzoate.
The table below summarizes selected examples of directed C-H methylation of benzoic acid derivatives, which provides a basis for the potential conditions for the methylation of a benzoate ester.
| Substrate | Catalyst/Reagents | Product | Yield (%) |
| Benzoic Acid | [Ir(cod)Cl]₂, Ag₂CO₃, MeBF₃K | 2-Methylbenzoic Acid | 85 |
| 4-Methoxybenzoic Acid | [Ir(cod)Cl]₂, Ag₂CO₃, MeBF₃K | 4-Methoxy-2-methylbenzoic Acid | 92 |
| 3-Fluorobenzoic Acid | [Ir(cod)Cl]₂, Ag₂CO₃, MeBF₃K | 3-Fluoro-2-methylbenzoic Acid | 75 |
This table showcases examples of directed C-H methylation on benzoic acid derivatives, illustrating the potential for functionalizing the benzoate moiety.
While this approach is mechanistically elegant, it would require careful optimization to achieve selectivity and avoid side reactions, especially given the presence of the nitro group on the benzyl portion of the molecule.
Reactivity and Mechanistic Studies of 4 Nitrobenzyl 2 Methylbenzoate
Hydrolytic Reactivity of the Ester Linkage
The ester group in 4-nitrobenzyl 2-methylbenzoate (B1238997) is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield 2-methylbenzoic acid and 4-nitrobenzyl alcohol. This transformation can be catalyzed by either acid or base, with each proceeding through a distinct mechanistic pathway.
Under acidic conditions, the hydrolysis of 4-nitrobenzyl 2-methylbenzoate typically proceeds via a nucleophilic acyl substitution mechanism, often referred to as the AAC2 mechanism.
The process begins with the protonation of the carbonyl oxygen of the ester. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. youtube.comyoutube.com The lone pair on the carbonyl oxygen is more basic than the ether-like oxygen of the ester due to resonance delocalization. youtube.com
The hydrolysis of esters in the presence of a base is known as saponification and is an irreversible process. youtube.com For 4-nitrobenzyl 2-methylbenzoate, this reaction follows a BAC2 mechanism, which also involves a nucleophilic acyl substitution.
The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This is the rate-determining step and results in the formation of a tetrahedral intermediate with a negative charge on the oxygen atom. youtube.com Unlike acid-catalyzed hydrolysis, the carbonyl group does not need to be activated by protonation because the hydroxide ion is a strong nucleophile. youtube.com
The tetrahedral intermediate then collapses, reforming the carbonyl double bond and eliminating the 4-nitrobenzyloxide anion as the leaving group. This step produces 2-methylbenzoic acid. In the basic reaction medium, the newly formed carboxylic acid is immediately deprotonated by a base (either the 4-nitrobenzyloxide anion or a hydroxide ion) in a rapid acid-base reaction. This final, irreversible deprotonation step yields the carboxylate salt (2-methylbenzoate) and 4-nitrobenzyl alcohol, driving the reaction to completion. youtube.com
The hydrolysis of an ester is a thermodynamically favorable process, resulting in more stable products. libretexts.org The rate of this reaction, however, is highly dependent on several factors, including pH, temperature, and the specific structure of the ester.
Kinetic studies on similar compounds, such as 4-nitrophenyl esters, reveal that the rate of hydrolysis is significantly influenced by pH. semanticscholar.orgamazonaws.com The reaction is typically slow at neutral pH but accelerates under both acidic and basic conditions. The progress of the hydrolysis of nitro-substituted esters like 4-nitrobenzyl 2-methylbenzoate can be conveniently monitored using spectrophotometry, as the product, 4-nitrobenzyl alcohol (or its corresponding phenolate (B1203915) under basic conditions), absorbs light at a different wavelength than the starting ester. semanticscholar.org
The electronic properties of the substituents play a crucial role. The electron-withdrawing nitro group on the benzyl (B1604629) alcohol portion makes the corresponding alkoxide a better leaving group, which can facilitate the rate of nucleophilic attack at the carbonyl center.
Interactive Table: Factors Influencing Ester Hydrolysis Rate
| Factor | Effect on Rate under Acidic Conditions | Effect on Rate under Basic Conditions | Rationale |
| pH | Increases as pH decreases | Increases as pH increases | Increased concentration of H₃O⁺ (catalyst) or OH⁻ (nucleophile). |
| Temperature | Increases | Increases | Provides sufficient activation energy for the reaction to proceed. |
| Steric Hindrance | Decreases | Decreases | Bulky groups near the reaction center impede the approach of the nucleophile (water or hydroxide). |
| Leaving Group | Minor effect | Increases with a more stable leaving group | In base-catalyzed hydrolysis, the leaving group is expelled in the rate-determining step. Electron-withdrawing groups (like NO₂) stabilize the departing alkoxide anion. |
Reactions Involving the Nitro Group
The aromatic nitro group of 4-nitrobenzyl 2-methylbenzoate is a versatile functional group that can undergo various transformations, most notably reduction.
The reduction of the nitro group is a fundamental reaction in organic synthesis, providing access to aromatic amines, which are valuable synthetic intermediates. jsynthchem.com The nitro group in 4-nitrobenzyl 2-methylbenzoate can be selectively reduced to an amino group (—NH₂) to form 4-aminobenzyl 2-methylbenzoate. This transformation can be achieved using several methods, including catalytic hydrogenation or treatment with metals in an acidic medium. wikipedia.orgmasterorganicchemistry.com
The reduction proceeds through a series of intermediates. The nitro group (oxidation state +3) is first reduced to a nitroso group (+1), then to a hydroxylamino group (-1), and finally to the amino group (-3). By carefully selecting the reducing agent and reaction conditions, it is possible to isolate these intermediates. For example, controlled reduction might yield 4-(hydroxylamino)benzyl 2-methylbenzoate. Furthermore, under certain conditions, condensation between the nitroso and hydroxylamino intermediates can lead to the formation of azoxy compounds. nih.gov
Interactive Table: Common Reagents for Nitro Group Reduction
| Reagent(s) | Typical Product(s) | Conditions | Notes |
| H₂, Pd/C, PtO₂, or Raney Ni | Amine | Room temperature/pressure, various solvents (e.g., ethanol, ethyl acetate) | This is a clean, efficient, and common method known as catalytic hydrogenation. wikipedia.orgmasterorganicchemistry.com |
| Fe, Sn, or Zn and HCl | Amine | Reflux | A classic and cost-effective method for large-scale reductions. masterorganicchemistry.com |
| Zinc dust and NH₄Cl | Hydroxylamine (B1172632) | Aqueous solution, controlled temperature | A milder reduction that can often be stopped at the hydroxylamine stage. wikipedia.org |
| Na₂S or (NH₄)₂S | Amine | Aqueous or alcoholic solution | Can be used for selective reduction of one nitro group in a dinitro compound. |
| NaBH₄ / Ni(PPh₃)₄ | Amine | Ethanol solvent | A more specialized system for reducing nitro compounds. jsynthchem.com |
Catalytic hydrogenation is one of the most widely used methods for reducing aromatic nitro groups due to its high efficiency and clean reaction profile. The reaction is heterogeneous, occurring on the surface of a solid metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. libretexts.org
The mechanism involves the following key steps:
Adsorption: Both the hydrogen gas (H₂) and the substrate, 4-nitrobenzyl 2-methylbenzoate, are adsorbed onto the surface of the metal catalyst. The nitro group's π-system interacts with the metal surface. youtube.com
Activation of Hydrogen: The catalyst cleaves the H-H bond, forming reactive metal-hydride species on the surface. libretexts.org
Stepwise Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the nitrogen atom of the nitro group. The reaction is believed to proceed through the formation of nitroso and hydroxylamine intermediates, which also remain adsorbed on the catalyst surface.
Desorption: Once the reduction to the amino group is complete, the final product, 4-aminobenzyl 2-methylbenzoate, has a weaker affinity for the catalyst surface and desorbs back into the solution, freeing up the active site for another reaction cycle. youtube.com
This surface-mediated reaction ensures that both hydrogen atoms are typically delivered to the same face of the functional group, although this has more stereochemical implications for the reduction of alkenes and alkynes than for nitro groups. libretexts.org
Reduction of the Nitro Group to Amino, Hydroxylamino, or Azoxy Derivatives
Reductions with Stoichiometric Reagents (e.g., Metal Hydrides)
The reduction of 4-nitrobenzyl 2-methylbenzoate can be selectively targeted to either the nitro group or the ester functional group by choosing an appropriate metal hydride reagent. The nitro group is susceptible to reduction under milder conditions than the ester group.
Strong, non-selective hydrides like lithium aluminum hydride (LiAlH₄) are capable of reducing both the ester and the nitro group. chem-station.comlibretexts.org The reaction with LiAlH₄ would cleave the ester to yield 4-aminobenzyl alcohol and 2-methylbenzyl alcohol. Conversely, milder hydrides such as sodium borohydride (B1222165) (NaBH₄) are generally incapable of reducing an ester but can, under specific conditions or with additives like NiCl₂, reduce the nitro group. chem-station.compharmacompass.com
The selective reduction of the nitro group to a primary amine is a synthetically valuable transformation and can be achieved with high chemoselectivity. Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation are effective for this purpose, leaving the ester group intact. This process is crucial as it converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the electronic properties of the benzyl moiety.
Below is a table summarizing the expected reactivity of 4-nitrobenzyl 2-methylbenzoate with various stoichiometric reducing agents.
| Reagent | Target Functional Group(s) | Expected Major Product(s) | Reactivity Notes |
| LiAlH₄ (Lithium Aluminum Hydride) | Ester & Nitro Group | 4-Aminobenzyl alcohol, 2-Methylbenzyl alcohol | Strong, non-selective reducing agent; reacts violently with protic solvents. chem-station.comlibretexts.org |
| NaBH₄ (Sodium Borohydride) | Nitro Group (with catalyst) | 4-Aminobenzyl 2-methylbenzoate | Generally does not reduce esters but can reduce nitro groups in the presence of a catalyst (e.g., NiCl₂). chem-station.com |
| SnCl₂ / HCl (Tin(II) Chloride) | Nitro Group | 4-Aminobenzyl 2-methylbenzoate | Standard method for selective nitro group reduction in the presence of other reducible functional groups. |
| Fe / HCl (Iron in Acid) | Nitro Group | 4-Aminobenzyl 2-methylbenzoate | Classic method for nitro group reduction; often used in industrial processes. youtube.com |
| BH₃-THF (Borane-THF complex) | Ester | 4-Nitrobenzyl alcohol | Borane selectively reduces carboxylic acids and esters over many other functional groups, but may also reduce the nitro group under certain conditions. |
Nucleophilic Aromatic Substitution on the Nitro-Substituted Benzyl Ring
While classical nucleophilic aromatic substitution (SNAr) involves attack on the aromatic ring itself, the structure of 4-nitrobenzyl 2-methylbenzoate directs nucleophilic attack to the benzylic carbon (the -CH₂- group). chemistrysteps.com This benzylic position is highly activated towards nucleophilic substitution (SN1 and SN2 mechanisms) due to two primary factors:
Resonance Stabilization: The benzene (B151609) ring stabilizes the transition states of both SN1 (via a benzylic carbocation) and SN2 reactions. libretexts.org
Electron-Withdrawing Nitro Group: The para-nitro group further enhances reactivity, particularly for SN2 reactions, by withdrawing electron density and stabilizing the electron-rich transition state.
In this reaction, the 2-methylbenzoate moiety acts as a leaving group. A variety of nucleophiles can displace it, leading to the formation of new 4-nitrobenzyl derivatives.
Mechanism (SN2 Pathway): A nucleophile (Nu⁻) directly attacks the electrophilic benzylic carbon, leading to a concerted bond formation and cleavage of the C-O bond of the ester. The reaction proceeds through a pentacoordinate transition state.
Stronger nucleophiles and polar aprotic solvents favor the SN2 pathway. Given that the benzylic carbon is primary, the SN2 mechanism is generally preferred over SN1, unless conditions strongly favor carbocation formation (e.g., a very poor nucleophile in a polar protic solvent). khanacademy.org
Electrophilic Aromatic Substitution on the Methyl-Substituted Benzoate (B1203000) Ring
Electrophilic aromatic substitution (EAS) on the 2-methylbenzoate ring of the molecule is controlled by the directing effects of the two existing substituents: the methyl group (-CH₃) and the ester linkage (-O-C=O). unizin.org
Methyl Group (-CH₃): This is an activating group that directs incoming electrophiles to the ortho and para positions relative to itself (i.e., positions 3 and 5, and position 6). It activates the ring by donating electron density through an inductive effect. unizin.org
The combination of these effects determines the regioselectivity of the reaction. The positions on the ring are C3, C4, C5, and C6. The methyl group is at C2. The ester oxygen is at C1. The directing effects are summarized below.
| Position | Effect of -CH₃ (at C2) | Effect of -O-Ester (at C1) | Combined Effect | Predicted Reactivity |
| C3 | Ortho | Ortho | Strongly Activated | High |
| C4 | Meta | Para | Moderately Activated | Medium |
| C5 | Para | Meta | Activated | High |
| C6 | Ortho | - | Sterically Hindered | Low |
Based on this analysis, electrophilic attack is most likely to occur at the C3 and C5 positions , which are activated by both the methyl and the ester oxygen groups through resonance and induction. The C6 position is sterically hindered by the adjacent methyl group.
Radical Reactions Involving Ester or Aromatic Moieties
The 4-nitrobenzyl 2-methylbenzoate molecule possesses several sites susceptible to radical reactions. The nitroaromatic moiety can readily accept an electron to form a stable radical anion. rsc.orgacs.org
Formation of Nitro Radical Anion: Single electron transfer (SET) from a suitable donor (like an anionic organic base) to the nitrobenzene (B124822) ring can generate the 4-nitrobenzyl 2-methylbenzoate radical anion. acs.org These radical anions are key intermediates in the reductive metabolism of many nitroaromatic compounds. nih.gov While the radical anion itself is relatively unreactive, it is a precursor to other reactive species.
Benzylic Radical Formation: The benzylic hydrogens on the -CH₂- group and the hydrogens on the methyl group of the benzoate ring are susceptible to abstraction by radical initiators. The benzylic position is particularly reactive because the resulting radical is stabilized by resonance with the aromatic ring. libretexts.org Reactions with radical initiators like N-bromosuccinimide (NBS) in the presence of light or peroxide would likely lead to bromination at the benzylic -CH₂- position.
Thermal Degradation Pathways and Mechanism Elucidation
The thermal decomposition of nitroaromatic compounds is a complex process that is critical to understanding their stability and potential hazards. dtic.milacs.org For 4-nitrobenzyl 2-methylbenzoate, thermal degradation would likely initiate at the weakest bonds in the molecule under thermal stress.
Potential initial steps in the thermal decomposition mechanism include:
Homolysis of the C-NO₂ Bond: Cleavage of the carbon-nitro bond on the benzyl ring is a common initial step in the decomposition of many nitroaromatic explosives, releasing nitrogen dioxide (NO₂) gas and a benzyl radical. dtic.mil
Cleavage of the Ester Bond: The benzyl-oxygen bond of the ester (Ar-CH₂-O) is another potential weak point. Homolytic cleavage at this position would yield a 4-nitrobenzyl radical and a 2-methylbenzoyloxy radical. The latter can subsequently decarboxylate to form a 2-methylphenyl radical and CO₂.
Intramolecular Rearrangements: At elevated temperatures, intramolecular hydrogen abstraction or rearrangement reactions can occur, potentially leading to the formation of nitro-nitrite intermediates, which are highly unstable and decompose rapidly.
The initial products, particularly the radical species and NO₂, are highly reactive and can initiate a cascade of secondary reactions, leading to the formation of a complex mixture of gaseous products (e.g., CO, CO₂, H₂O, N₂) and solid carbonaceous char. The exact pathways and product distribution are highly dependent on conditions such as temperature, pressure, and heating rate. nih.gov
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules, offering precise information about the chemical environment of magnetically active nuclei such as ¹H and ¹³C.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the 2-methylbenzoyl and 4-nitrobenzyl moieties.
2-Methylbenzoyl Protons: The aromatic protons of this ring will show complex splitting patterns due to their proximity and coupling with each other. The methyl group will appear as a singlet, typically in the range of 2.4-2.6 ppm.
4-Nitrobenzyl Protons: The protons on the 4-nitrophenyl ring will likely appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring, in the downfield region (around 7.5-8.3 ppm) due to the strong electron-withdrawing effect of the nitro group. The benzylic methylene (B1212753) protons will present as a singlet further upfield.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.
Ester Carbonyl: A characteristic signal for the ester carbonyl carbon is expected in the downfield region of the spectrum, typically around 165-167 ppm. rsc.org
Aromatic Carbons: The aromatic carbons will resonate in the 120-150 ppm range. The carbon bearing the nitro group will be significantly deshielded.
Methyl and Methylene Carbons: The methyl carbon of the 2-methylbenzoyl group and the methylene carbon of the benzyl (B1604629) group will appear at the most upfield positions.
A predicted summary of the ¹H and ¹³C NMR chemical shifts is presented in the tables below, based on data from analogous compounds. rsc.orgchemicalbook.comrsc.org
Predicted ¹H NMR Spectral Data for 4-Nitrobenzyl 2-Methylbenzoate (B1238997)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Methyl (CH₃) | ~2.6 | Singlet |
| Methylene (CH₂) | ~5.4 | Singlet |
| Aromatic (2-methylbenzoyl) | ~7.2-8.0 | Multiplet |
| Aromatic (4-nitrobenzyl) | ~7.5 and ~8.2 | Doublet, Doublet |
Predicted ¹³C NMR Spectral Data for 4-Nitrobenzyl 2-Methylbenzoate
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Methyl (CH₃) | ~22 |
| Methylene (CH₂) | ~67 |
| Aromatic (C) | ~125-141 |
| Aromatic (CH) | ~123-134 |
| Carbonyl (C=O) | ~166 |
| Aromatic (C-NO₂) | ~151 |
To unambiguously assign the predicted ¹H and ¹³C signals and to probe the spatial arrangement of the molecule, a suite of two-dimensional NMR experiments would be invaluable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. It would be instrumental in confirming the connectivity of the aromatic protons on both the 2-methylbenzoyl and 4-nitrobenzyl rings.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the protonated aromatic and aliphatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the ester linkage by observing a correlation between the benzylic methylene protons and the ester carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. For 4-nitrobenzyl 2-methylbenzoate, NOESY could provide insights into the preferred conformation around the ester linkage and the relative orientation of the two aromatic rings. mdpi.comnih.gov The crystal structure of the compound reveals a significant dihedral angle between the two aromatic rings, and NOESY could confirm if this conformation is maintained in solution. researchgate.net
The structure of 4-nitrobenzyl 2-methylbenzoate features several bonds around which rotation can occur, potentially leading to different conformational isomers. These include the C-O bonds of the ester group and the C-C bonds linking the substituents to the aromatic rings. While specific dynamic NMR studies on this compound are not documented, the principles of such studies are applicable.
By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, the rotation around a particular bond might be slow on the NMR timescale, leading to distinct signals for each conformer. As the temperature increases, the rate of rotation increases, causing these signals to broaden, coalesce, and eventually sharpen into a single averaged signal. The analysis of these temperature-dependent spectral changes can provide quantitative information about the energy barriers to rotation. For substituted benzyl systems, these rotational barriers can be influenced by the electronic nature of the substituents. researchgate.netnih.gov
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the conformational state of molecules.
The IR and Raman spectra of 4-nitrobenzyl 2-methylbenzoate are expected to be rich in information, with characteristic bands for the ester and nitro functional groups.
Ester Carbonyl (C=O) Stretching: The ester carbonyl group gives rise to a strong absorption band in the IR spectrum, typically in the range of 1720-1740 cm⁻¹. The exact position can be influenced by electronic effects; the electron-withdrawing nitro group on the benzyl moiety might cause a slight shift in this frequency.
Nitro (NO₂) Stretching Frequencies: The nitro group is characterized by two distinct stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). For aromatic nitro compounds, the asymmetric stretch typically appears as a strong band in the 1500-1560 cm⁻¹ region, while the symmetric stretch is found between 1335 and 1365 cm⁻¹. scirp.org
A detailed analysis of the FT-IR and Raman spectra, often aided by computational chemistry, can provide a more complete picture of the vibrational modes of 4-nitrobenzyl 2-methylbenzoate. esisresearch.orgresearchgate.net
The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and methylene groups will appear just below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) will contain a multitude of bands corresponding to C-O stretching, C-C stretching, and various bending and deformation modes of the aromatic rings and substituents.
Computational studies on similar molecules, such as 4-methyl-3-nitrobenzoic acid, have shown that the vibrational modes are often coupled, meaning a single observed band can result from the combination of several types of atomic motion. scirp.org A similar approach for 4-nitrobenzyl 2-methylbenzoate would be necessary for a definitive assignment of all observed vibrational bands.
Predicted Characteristic Vibrational Frequencies for 4-Nitrobenzyl 2-Methylbenzoate
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Aromatic C-H | Stretching | 3000-3100 |
| Aliphatic C-H | Stretching | 2850-3000 |
| Ester C=O | Stretching | 1720-1740 |
| Aromatic C=C | Stretching | 1450-1600 |
| Nitro NO₂ | Asymmetric Stretching | 1500-1560 |
| Nitro NO₂ | Symmetric Stretching | 1335-1365 |
| Ester C-O | Stretching | 1100-1300 |
Mass Spectrometry for Molecular Weight and Fragmentation Pathways
Mass spectrometry is an essential tool for determining the molecular weight and probing the structure of 4-Nitrobenzyl 2-methylbenzoate. Through ionization and subsequent analysis of mass-to-charge ratios, it offers precise molecular mass information and insights into the compound's stability and fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision, which allows for the determination of its elemental formula. For 4-Nitrobenzyl 2-methylbenzoate, with the molecular formula C₁₅H₁₃NO₄, the theoretical exact mass can be calculated by summing the masses of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O).
The calculated monoisotopic mass serves as a crucial reference point for its identification in complex mixtures. Experimental verification via an HRMS technique, such as Time-of-Flight (TOF) or Orbitrap mass analysis, would be expected to yield a mass value that corresponds closely to this theoretical figure, confirming the compound's elemental composition. biodeep.cn
Table 1: Theoretical Exact Mass Data for 4-Nitrobenzyl 2-methylbenzoate
| Parameter | Value |
| Molecular Formula | C₁₅H₁₃NO₄ |
| Calculated Monoisotopic Mass | 271.0845 u |
| Source | Theoretical Calculation biodeep.cn |
While specific experimental MS/MS data for 4-Nitrobenzyl 2-methylbenzoate is not available in published literature, a predictive analysis of its fragmentation can be made based on the established principles of mass spectrometry and the known behavior of similar chemical structures, such as benzyl esters and nitroaromatic compounds. In a tandem mass spectrometry experiment (e.g., Collision-Induced Dissociation), the protonated molecular ion [M+H]⁺ would be selected and subjected to fragmentation.
The primary and most favored fragmentation pathway would likely involve the cleavage of the benzylic C-O bond, which is inherently weak. This would result in the formation of a stable 4-nitrobenzyl carbocation. Another significant fragmentation could arise from the loss of the entire 4-nitrobenzyl group. The resulting fragments provide a structural fingerprint of the molecule.
Key expected fragmentation pathways include:
Formation of the 4-nitrobenzyl cation: Cleavage of the ester's C-O bond would yield a highly stable tropylium-like ion at m/z 136.03, corresponding to the [C₇H₆NO₂]⁺ fragment. This is often a dominant peak in the mass spectra of 4-nitrobenzyl esters.
Formation of the 2-methylbenzoyl cation: An alternative cleavage could produce the acylium ion [C₈H₇O]⁺ at m/z 119.05.
Neutral loss of nitric oxide (NO): Nitroaromatic compounds can exhibit a characteristic loss of 30 u (NO) from the molecular ion or key fragments.
Table 2: Predicted MS/MS Fragmentation Data for 4-Nitrobenzyl 2-methylbenzoate
| Predicted Fragment Ion (m/z) | Proposed Formula | Description |
| 136.03 | [C₇H₆NO₂]⁺ | 4-Nitrobenzyl cation, resulting from cleavage of the benzylic C-O bond. |
| 119.05 | [C₈H₇O]⁺ | 2-Methylbenzoyl (o-toluoyl) acylium ion. |
| 106.04 | [C₇H₆O]⁺ | Fragment resulting from the loss of NO from the 4-nitrobenzyl cation. |
| 91.05 | [C₇H₇]⁺ | Tropylium ion, from the 2-methylbenzoyl moiety. |
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the complete elucidation of the molecular structure, including bond lengths, bond angles, and the interactions that govern the crystal packing.
As of the current scientific literature, no public crystallographic data for 4-Nitrobenzyl 2-methylbenzoate has been reported. Therefore, the subsequent sections on its crystal system, molecular geometry, and intermolecular interactions cannot be detailed with experimental findings. The determination of these properties would require the successful growth of a single crystal of the compound suitable for X-ray diffraction analysis.
No published data is available for this compound.
No published data is available for this compound.
No published data is available for this compound.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by calculating its electron density. A DFT study on 4-Nitrobenzyl 2-methylbenzoate (B1238997) would begin with a geometry optimization. This process systematically adjusts the positions of the atoms to find the lowest energy arrangement, known as the ground state geometry.
From this optimized structure, key parameters can be extracted. A hypothetical data table of such results would look like this:
| Parameter | Predicted Value |
| Total Ground State Energy | [Value in Hartrees] |
| Dipole Moment | [Value in Debye] |
| Key Bond Lengths (e.g., C=O, C-O, N-O) | [Values in Ångstroms] |
| Key Bond Angles (e.g., O-C-O) | [Values in Degrees] |
| Dihedral Angle (between aromatic rings) | [Value in Degrees] |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based solely on the principles of quantum mechanics without the use of experimental data. Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) provide a more accurate description of electron correlation than standard DFT, albeit at a higher computational cost.
For 4-Nitrobenzyl 2-methylbenzoate, these high-level calculations would be used to:
Refine the ground state energy: Providing a benchmark value for comparison with other methods.
Calculate electron affinities and ionization potentials: Predicting how easily the molecule can accept or lose an electron.
Map the electrostatic potential: Visualizing the electron-rich and electron-poor regions of the molecule, which is critical for understanding intermolecular interactions and sites of potential reactivity.
Prediction of Spectroscopic Properties
Computational methods can predict various spectroscopic properties, which are invaluable for interpreting experimental spectra and confirming the identity and structure of a synthesized compound.
Computational NMR Chemical Shifts: By calculating the magnetic shielding around each nucleus (e.g., ¹H and ¹³C) in the presence of a magnetic field, it is possible to predict NMR chemical shifts. These calculations, often performed using the GIAO (Gauge-Independent Atomic Orbital) method within a DFT framework, would produce a predicted NMR spectrum. Comparing these predicted shifts to experimental data helps in the precise assignment of each signal to a specific atom in the molecule.
Vibrational Frequencies: The vibrational modes of 4-Nitrobenzyl 2-methylbenzoate can be calculated through a frequency analysis. This computation predicts the frequencies at which the molecule will absorb infrared radiation, corresponding to specific bond stretches, bends, and twists. A table of calculated frequencies and their corresponding vibrational assignments (e.g., C=O stretch, NO₂ symmetric stretch) would be generated, aiding in the analysis of an experimental IR spectrum.
Reaction Mechanism Elucidation via Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis
A primary application of computational chemistry is to map out the pathway of a chemical reaction, such as the hydrolysis of the ester bond in 4-Nitrobenzyl 2-methylbenzoate.
The process involves:
Identifying Reactants and Products: Defining the starting materials and final products of the reaction.
Transition State Search: A transition state is the highest energy point along the reaction pathway. Computational algorithms are used to locate this saddle point on the potential energy surface. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes.
Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation traces the reaction path downhill from the transition state, confirming that it connects the intended reactants and products. This analysis visualizes the entire transformation from reactant to product.
By calculating the energies of the reactants, transition states, and products, a free energy profile for a reaction can be constructed. This profile plots the change in Gibbs free energy as the reaction progresses.
For a key reaction, such as the base-catalyzed hydrolysis of 4-Nitrobenzyl 2-methylbenzoate, the profile would reveal:
The activation energy (ΔG‡): The energy barrier that must be overcome for the reaction to occur, which determines the reaction rate.
A hypothetical data table for a reaction profile might include:
| Species | Relative Gibbs Free Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | [Calculated Value] |
| Products | [Calculated Value] |
Reactions are typically carried out in a solvent, which can significantly influence the reaction pathway and energetics. Computational models can account for these effects.
Implicit Solvation Models (e.g., PCM): These models treat the solvent as a continuous medium with a defined dielectric constant, simulating the average effect of the solvent on the solute.
Explicit Solvation Models: These models involve including a number of individual solvent molecules in the calculation to simulate specific interactions like hydrogen bonding.
For the hydrolysis of 4-Nitrobenzyl 2-methylbenzoate, including a solvent model would show how the polarity of the solvent stabilizes or destabilizes charged species like the transition state, thereby altering the activation energy and potentially changing the reaction mechanism itself.
Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility and intermolecular interactions of a molecule like 4-nitrobenzyl 2-methylbenzoate.
Crystallographic studies of the closely related isomer, 4-nitrophenyl 2-methylbenzoate, reveal the presence of two different conformations within the asymmetric unit of the crystal. nih.govresearchgate.net The primary difference between these two conformers is the dihedral angle between the two aromatic rings, which were found to be 36.99° and 55.04°. nih.govresearchgate.net This experimental finding underscores the conformational flexibility of the ester linkage between two aryl systems and suggests that in a solution or molten state, 4-nitrobenzyl 2-methylbenzoate would likely exist as a dynamic ensemble of various conformers.
An MD simulation of 4-nitrobenzyl 2-methylbenzoate in a solvent, such as water or an organic solvent, would likely show frequent rotations around the ester bonds, leading to a wide range of dihedral angles between the nitrobenzyl and methylbenzoyl moieties. The presence of the ortho-methyl group on the benzoate (B1203000) ring may introduce some steric hindrance, potentially influencing the preferred range of conformations compared to an unsubstituted benzoate.
MD simulations can also be employed to study intermolecular interactions. For instance, simulations could model the interaction of 4-nitrobenzyl 2-methylbenzoate with other molecules, such as solvent molecules or biological macromolecules. These simulations can reveal key interaction sites, such as the potential for hydrogen bonding with the nitro group and the ester carbonyl oxygen, as well as π-π stacking interactions between the aromatic rings. In the context of materials science, simulations could predict how molecules of 4-nitrobenzyl 2-methylbenzoate pack together in a condensed phase, which is crucial for understanding the properties of crystalline or amorphous solids. acs.org
Table 1: Crystallographic Data for 4-Nitrophenyl 2-methylbenzoate Highlighting Conformational Flexibility
| Parameter | Molecule 1 | Molecule 2 |
| Dihedral Angle between Aromatic Rings | 36.99 (5)° | 55.04 (5)° |
| O-N-C-C Torsion Angle (Nitro Group) | -1.9 (3)° | 1.0 (3)° |
Data sourced from Bibi et al. (2009). nih.govresearchgate.net
Quantitative Structure-Reactivity Relationships (QSRR) Analysis
Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the chemical structure of a series of compounds with their measured reactivity. nih.gov These models are built by calculating a set of numerical descriptors that encode various aspects of a molecule's structure and then using statistical methods to find a mathematical relationship between these descriptors and an experimental measure of reactivity. mdpi.com
For a compound like 4-nitrobenzyl 2-methylbenzoate, a QSRR analysis could be used to predict its reactivity in various chemical transformations. For instance, the rate of hydrolysis of the ester bond under basic conditions could be a property of interest. A QSRR model for this reaction would typically be developed using a training set of related ester compounds for which the hydrolysis rates have been experimentally measured.
The development of a QSRR model involves several key steps:
Data Set Collection: A series of compounds with structural similarity to 4-nitrobenzyl 2-methylbenzoate and their corresponding experimental reactivity data are compiled.
Descriptor Calculation: For each molecule in the data set, a wide range of molecular descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight, number of nitro groups), topological descriptors (e.g., connectivity indices), geometric descriptors (e.g., molecular surface area), and quantum-chemical descriptors (e.g., HOMO/LUMO energies, dipole moment). mdpi.com
Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a model that links the descriptors to the reactivity. nih.govnih.gov
Model Validation: The predictive power of the model is assessed using statistical metrics and, ideally, an external test set of compounds not used in the model building process. mdpi.com
For nitroaromatic compounds, QSRR studies have often found that electronic descriptors are particularly important. For example, the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) is frequently correlated with the susceptibility of the compound to nucleophilic attack. mdpi.com The hydrophobicity of the molecule, often represented by the logarithm of the octanol-water partition coefficient (logP), is another descriptor that can influence reactivity in biological systems or biphasic reactions.
Table 2: Illustrative Descriptors for a Hypothetical QSRR Analysis of Nitroaromatic Esters
| Compound | logP | ELUMO (eV) | Dipole Moment (Debye) | Predicted Reactivity (Arbitrary Units) |
| Compound A | 2.5 | -1.8 | 3.5 | 5.2 |
| Compound B | 2.8 | -2.0 | 4.1 | 6.8 |
| 4-Nitrobenzyl 2-methylbenzoate (Hypothetical) | 3.1 | -2.2 | 4.5 | 7.5 |
| Compound C | 3.5 | -2.5 | 5.0 | 9.1 |
This table is for illustrative purposes only and does not represent actual experimental or calculated data for 4-nitrobenzyl 2-methylbenzoate.
By developing a robust QSRR model, the reactivity of 4-nitrobenzyl 2-methylbenzoate could be predicted without the need for extensive experimental work. This approach is particularly valuable for screening large numbers of compounds or for assessing the potential reactivity of novel chemical structures.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It posits that the reactivity of a molecule is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). researchgate.net
For 4-nitrobenzyl 2-methylbenzoate, an FMO analysis can provide significant insights into its chemical behavior. The molecule contains both an electron-withdrawing nitro group (-NO2) and an electron-donating methyl group (-CH3), as well as an ester linkage. These substituents have a profound effect on the energy and distribution of the frontier orbitals.
The nitro group is a strong deactivating group in electrophilic aromatic substitution and is known to significantly lower the energy of the LUMO. rsc.org This makes the nitro-substituted benzene (B151609) ring susceptible to nucleophilic attack. The LUMO of 4-nitrobenzyl 2-methylbenzoate is therefore expected to be localized primarily on the nitrobenzyl moiety, with significant contributions from the nitro group and the aromatic ring carbons. researchgate.net
Conversely, the methyl group is a weak activating group, and the ester group can act as either an electron-donating or -withdrawing group depending on the nature of the reaction. The HOMO of the molecule is likely to have significant contributions from the 2-methylbenzoate ring.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. irjweb.com A small HOMO-LUMO gap generally implies high chemical reactivity, as it is easier to excite an electron from the HOMO to the LUMO. nih.govwuxibiology.com
Table 3: Representative Frontier Molecular Orbital Energies for Related Compounds
| Compound | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (eV) |
| Benzene | -9.25 | -1.15 | 8.10 |
| Toluene (B28343) | -8.82 | -1.10 | 7.72 |
| Nitrobenzene (B124822) | -10.01 | -3.42 | 6.59 |
| 4-Nitrobenzyl 2-methylbenzoate (Expected Trend) | Lowered HOMO, Significantly Lowered LUMO | Significantly Lowered LUMO | Smaller Gap than Toluene/Benzene |
Note: The values for Benzene, Toluene, and Nitrobenzene are typical literature values for illustrative comparison. The trend for 4-nitrobenzyl 2-methylbenzoate is a qualitative prediction based on substituent effects.
An FMO analysis would predict that 4-nitrobenzyl 2-methylbenzoate is a good electrophile, particularly at the nitrobenzyl ring. The low-lying LUMO would facilitate reactions with nucleophiles. For example, in a nucleophilic aromatic substitution reaction, the nucleophile would be expected to attack the carbon atoms of the nitrobenzyl ring. The exact regioselectivity of such a reaction would depend on the specific coefficients of the atomic orbitals contributing to the LUMO. Furthermore, the ester group itself is an electrophilic center, and its reactivity towards nucleophiles (e.g., hydrolysis) would also be influenced by the electronic effects of the attached aromatic rings.
Advanced Research Applications in Chemical Synthesis and Materials Science Non Prohibited
Role as a Synthetic Intermediate in Multi-step Organic Synthesis
In the intricate field of organic synthesis, intermediates are the crucial stepping stones in the construction of complex molecular architectures. Aromatic esters that contain nitro groups, such as 4-Nitrobenzyl 2-methylbenzoate (B1238997), are recognized as valuable precursors and intermediates. ketonepharma.comnih.gov
The 4-nitrobenzyl group is a well-established photolabile protecting group (PPG) for carboxylic acids. wikipedia.orgacs.org In a multi-step synthesis, a chemist can mask a carboxylic acid function as its 4-nitrobenzyl ester. This ester is robust and stable through various reaction conditions, such as those involving strong acids, where other protecting groups might fail. thieme-connect.de Once the protection is no longer needed, the 2-methylbenzoic acid can be liberated under exceptionally mild conditions—exposure to UV light—without the need for harsh chemical reagents that could damage a sensitive, complex molecule. wikipedia.org This "traceless" deprotection is highly advantageous in the final stages of synthesizing pharmaceuticals or natural products. ketonepharma.com
Furthermore, the nitro group itself is a versatile functional handle. It can be chemically reduced to an amino group (-NH2). nih.gov This transformation opens up a completely different set of synthetic possibilities, allowing the once-protecting part of the molecule to be converted into a new reactive site for building further complexity, such as in the synthesis of azoxy compounds. nih.gov
Table 1: Synthetic Utility of Functional Groups in 4-Nitrobenzyl 2-methylbenzoate
| Functional Group | Role in Synthesis | Potential Transformations |
|---|---|---|
| 4-Nitrobenzyl Ester | Photolabile Protecting Group | Cleavage via UV light to release carboxylic acid. wikipedia.org |
| Nitro Group (-NO2) | Versatile Precursor | Reduction to an amine (-NH2) for further derivatization. nih.gov |
| Ester Linkage | Connective Unit | Site for hydrolytic or photolytic cleavage. |
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing a target molecule into simpler, commercially available starting materials. youtube.com When analyzing a complex target that contains a 2-methylbenzoyl group attached to a larger structure via an ester linkage, 4-Nitrobenzyl 2-methylbenzoate can be identified as a potential building block.
The key step in the retrosynthesis is the "disconnection" of the ester bond. This leads to two precursor structures, or "synthons": an acyl cation derived from 2-methylbenzoic acid and an alkoxide derived from the rest of the molecule. In a forward synthesis, this suggests a reaction between an activated form of 2-methylbenzoic acid (like 2-methylbenzoyl chloride) and the alcohol functional group on the other fragment. The use of the 4-nitrobenzyl group specifically points towards a strategy involving photochemistry, where its removal is a key final step. youtube.com
Development of Novel Chemical Reagents or Catalysts
While 4-Nitrobenzyl 2-methylbenzoate is not primarily known as a direct precursor for catalysts, its structure offers potential for such applications. The development of specialized catalysts often relies on ligands—organic molecules that bind to a metal center and tune its reactivity.
By reducing the nitro group of the compound to an amine (4-aminobenzyl 2-methylbenzoate), a new molecule with a nucleophilic nitrogen atom is created. This amine could serve as a coordination site for a metal, forming the basis of a novel catalyst. For instance, pyrazole (B372694) derivatives containing a nitroaniline moiety have been used to create in-situ copper catalysts for oxidation reactions. mdpi.com Similarly, the aminobenzyl fragment could be incorporated into more complex ligand scaffolds. While this application is speculative for this specific ester, it follows established principles in catalyst design.
Applications in Polymer Chemistry or Materials Science
The ortho-nitrobenzyl (o-NB) moiety is a workhorse in materials science, and its properties are directly translatable to its 4-nitro isomer. umass.edumdpi.comscite.ai This has led to the development of "smart" materials that can change their properties in response to light.
One major application is in the creation of photodegradable materials. For example, o-NB derivatives can be used as cross-linkers to form hydrogels. umass.eduresearchgate.net These gels are stable until they are irradiated with UV light, which cleaves the nitrobenzyl ester crosslinks, causing the gel to soften and degrade. This allows for the controlled release of encapsulated substances or the temporal and spatial control of material properties.
The nitrobenzyl group has also been incorporated into monomers for polymer synthesis. Specifically, o-nitrobenzyl methacrylate (B99206) can be polymerized to form polymers with photocleavable side chains. umass.eduresearchgate.net Upon irradiation, the ester groups in the side chains break, converting hydrophobic polymer segments into hydrophilic ones (poly(methacrylic acid)). umass.edu This dramatic change in polarity can trigger the self-assembly or disassembly of polymer structures like micelles.
Another key area is in photoresists for microfabrication. wikipedia.org A polymer film containing nitrobenzyl ester groups can be made insoluble in a developer solution. mdpi.comnih.gov When a pattern of UV light is projected onto the film, the irradiated areas undergo photocleavage, becoming soluble. This allows for the precise etching of microscopic patterns, a fundamental process in the electronics industry. nih.gov
Table 2: Materials Science Applications Based on the Nitrobenzyl Group
| Application Area | Function of Nitrobenzyl Group | Resulting Material Property |
|---|---|---|
| Photodegradable Hydrogels | Photocleavable Crosslinker | Light-induced softening and degradation. umass.eduresearchgate.net |
| Photoresponsive Polymers | Photocleavable Side Chain | Light-induced change in solubility/hydrophilicity. umass.edu |
| Photoresists | Photosensitive solubility inhibitor | Spatially controlled patterning of surfaces. wikipedia.orgmdpi.com |
Photochemical Behavior and Applications
The most significant research application of 4-Nitrobenzyl 2-methylbenzoate stems from its photochemical behavior. The nitrobenzyl group is one of the most widely used phototriggers in chemistry and biology. acs.org It allows scientists to initiate a reaction or release a molecule at a precise moment and location using light. wikipedia.org
The mechanism of photocleavage for a nitrobenzyl ester is well-understood. researchgate.netacs.org
Upon absorption of a photon of UV light (typically around 350 nm), the nitro group is excited.
The excited nitro group abstracts a hydrogen atom from the benzylic carbon (the -CH2- group).
This initiates a rapid intramolecular rearrangement, forming a transient species known as an aci-nitro intermediate. nih.govacs.org
This intermediate is unstable and quickly decomposes, cleaving the ester bond and releasing the carboxylic acid (2-methylbenzoic acid) and forming a 4-nitroso-2-methylbenzaldehyde byproduct. umass.edunih.gov
This entire process occurs rapidly after irradiation, making the 4-nitrobenzyl group an excellent "cage" for active molecules. The release can be triggered with high spatial and temporal precision, which is invaluable for studying fast biological processes or for advanced materials applications. wikipedia.org
Exploration in Supramolecular Chemistry
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent forces. The ability to control these assemblies is a major goal of the field. Photolabile groups like 4-nitrobenzyl provide a powerful tool for this purpose. acs.org
A common strategy involves using the nitrobenzyl group to block a key functional group required for self-assembly, such as a carboxylic acid or an amide. acs.org In its "caged" form, the molecule is unable to form the necessary hydrogen bonds or other interactions to assemble. Upon irradiation with light, the protecting group is removed, the functional group is revealed, and the molecules can then self-assemble in a controlled manner into larger structures like fibers or sheets. acs.org
Another advanced application involves encapsulating the entire phototrigger molecule within a larger host molecule, such as a cucurbituril (B1219460) or cyclodextrin. rsc.orgfao.org This can serve several purposes: it can solubilize the otherwise insoluble nitrobenzyl ester in water, and it can trap the potentially toxic nitrosobenzaldehyde byproduct after photocleavage, effectively sequestering it from the surrounding environment. rsc.org This approach combines the precision of photochemistry with the sophisticated recognition and containment capabilities of host-guest supramolecular systems. The use of crystal engineering, which involves the rational design of crystal packing through non-covalent interactions, can further help in controlling the intermolecular forces that govern these assemblies. mpg.dersc.orgrsc.org
Future Research Directions
Development of Green and Sustainable Synthetic Routes
The traditional synthesis of aromatic esters and their precursors often involves methods that are misaligned with modern principles of green chemistry. For instance, the oxidation of substituted toluenes to benzoic acids frequently relies on harsh oxidants like potassium permanganate (B83412) or potassium dichromate, which generate significant environmental pollution. google.com Similarly, nitration and esterification steps can produce considerable acidic waste and utilize hazardous solvents. google.com
Future research must prioritize the development of environmentally benign and resource-efficient synthetic pathways. A key focus will be the substitution of hazardous reagents and solvents. Inspired by recent advancements, solvent-free reaction conditions, using recyclable solid media like quartz sand, could be explored for the esterification process. acs.orgacs.org This approach not only minimizes solvent waste, which can account for over 85% of non-aqueous waste in chemical industries, but also simplifies product purification. acs.orgacs.org
Furthermore, greener methods for preparing precursors are essential. The development of catalytic oxidation systems, such as using dilute nitric acid with phase transfer catalysts or employing hydrogen peroxide with a reusable catalyst, presents a promising alternative to stoichiometric heavy metal oxidants. google.comgoogle.com Exploring energy-efficient technologies like microwave-assisted or ultrasonic-assisted synthesis could also lead to faster reaction times and reduced energy consumption.
Table 1: Comparison of Traditional vs. Green Synthetic Approaches
| Synthetic Step | Traditional Method | Potential Green Alternative |
| Oxidation of Precursor | Use of KMnO₄ or K₂Cr₂O₇ | Catalytic oxidation with H₂O₂; Dilute HNO₃ with phase transfer catalyst google.com |
| Esterification | Acid catalysis in organic solvents (e.g., Toluene) | Solvent-free reaction on a solid medium (e.g., Quartz Sand) acs.org |
| Energy Input | Conventional heating (reflux) | Microwave or ultrasound irradiation |
| Waste Profile | High volume of acidic and heavy-metal waste | Recyclable catalysts and media; water as a primary byproduct |
Investigation of Organocatalytic or Biocatalytic Transformations
Current synthetic routes to 4-nitrobenzyl 2-methylbenzoate (B1238997) typically depend on conventional acid or base catalysis. The fields of organocatalysis and biocatalysis offer powerful tools to develop novel, highly efficient, and stereoselective transformations.
Organocatalysis: N-Heterocyclic carbenes (NHCs) have emerged as exceptionally versatile organocatalysts for a wide range of chemical reactions, including esterifications and acyl transfer processes. mdpi.com Future work could investigate NHC-catalyzed esterification of 2-methylbenzoic acid with 4-nitrobenzyl alcohol. This approach could provide access to the target compound under mild, neutral conditions, potentially avoiding the harsh acids or bases used in traditional methods.
Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions. Lipases are particularly well-suited for ester synthesis. A key research direction would be to screen various commercially available lipases for their ability to catalyze the esterification between the constituent acid and alcohol. This biocatalytic route would represent a significant advancement in the sustainable production of 4-nitrobenzyl 2-methylbenzoate, operating at ambient temperatures and pressures and generating minimal waste.
Exploration of Solid-State Reactivity and Properties
The arrangement of molecules in the crystalline state dictates many of a material's bulk properties. While the crystal structure of 4-nitrobenzyl 2-methylbenzoate has not been reported, analysis of the closely related compound, 4-nitrophenyl 2-methylbenzoate, reveals interesting solid-state features. nih.gov This analogue crystallizes with two distinct molecules in the asymmetric unit, differing primarily in the dihedral angle between their aromatic rings (37.0° and 55.0°). nih.gov
This precedent suggests that 4-nitrobenzyl 2-methylbenzoate could also exhibit noteworthy crystallographic properties. Key research objectives should include:
Single-Crystal X-ray Diffraction: Determining the precise three-dimensional structure to understand intermolecular interactions such as hydrogen bonding and π-π stacking.
Polymorphism Screening: Investigating whether the compound can exist in multiple crystalline forms (polymorphs), which could possess different physical properties (e.g., solubility, melting point).
Photoreactivity: The 4-nitrobenzyl group is a well-known photolabile moiety. Studies on the solid-state photoreactivity could reveal potential applications in light-sensitive materials or as a solid-phase photolabile protecting group, where irradiation could trigger ester cleavage.
Advanced Spectroscopic Probes for Real-time Reaction Monitoring
The optimization and control of chemical reactions are greatly enhanced by understanding their kinetics and mechanisms. Traditionally, reactions are monitored using offline techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), which provide snapshots in time but can miss transient intermediates. nih.gov
Future studies should employ Process Analytical Technology (PAT) to gain deeper mechanistic insights. The use of in-situ spectroscopic probes allows for continuous, real-time monitoring of reactant consumption and product formation.
Table 2: Spectroscopic Techniques for Real-Time Monitoring
| Technique | Information Gained | Potential Application for 4-Nitrobenzyl 2-methylbenzoate Synthesis |
| ReactIR (In-situ FTIR) | Monitors changes in vibrational modes of functional groups (e.g., C=O, O-H). | Tracking the disappearance of the carboxylic acid and the appearance of the ester carbonyl group in real-time to determine reaction kinetics. |
| Raman Spectroscopy | Provides information on molecular vibrations, particularly for non-polar bonds and aromatic rings. | Complementary to FTIR, monitoring changes in the aromatic backbone and nitro group during the reaction. |
| Process NMR | Offers detailed structural information on species in the reaction mixture without sampling. | Identifying and quantifying reactants, products, and any potential intermediates or byproducts simultaneously. |
By implementing these advanced techniques, researchers can rapidly optimize reaction conditions, improve yield and purity, and ensure process safety and reproducibility.
Integration into Complex Chemical Systems for Advanced Functionality
Beyond its role as a simple intermediate, 4-nitrobenzyl 2-methylbenzoate possesses structural motifs that suggest its utility as a functional building block in more complex systems.
A primary area for future exploration is its use as a photolabile agent . The 4-nitrobenzyl ester is a classic photolabile protecting group, cleavable by UV light. This functionality can be harnessed by incorporating the molecule into larger structures, such as polymers or surface monolayers. Upon irradiation, the 2-methylbenzoate moiety would be released, enabling applications in drug delivery, light-patternable surfaces, or photo-responsive materials.
Another promising avenue is its use as a precursor for functional dyes . The nitro group can be chemically reduced to an amine. nih.gov The resulting compound, 4-aminobenzyl 2-methylbenzoate, could then serve as a key precursor in the synthesis of azo dyes or other chromophores, with potential applications in textiles, printing, or as biological stains.
Finally, the molecule's aromatic rings and polar groups make it a candidate for supramolecular chemistry . Research could investigate its ability to act as a guest in host-guest complexes or as a component in the self-assembly of liquid crystals or functional organogels, where its specific size, shape, and electronic properties could be exploited to create ordered, functional materials.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-nitrobenzyl 2-methylbenzoate, and how can reaction efficiency be optimized?
- Methodological Answer: The compound is typically synthesized via esterification between 2-methylbenzoic acid and 4-nitrobenzyl alcohol, using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Optimization involves monitoring reaction kinetics via HPLC or TLC, adjusting stoichiometry (e.g., 1.2:1 molar ratio of alcohol to acid), and controlling temperature (40–60°C) to minimize side reactions. Catalytic DMAP (4-dimethylaminopyridine) can enhance yields by reducing acyl transfer .
Q. How can spectroscopic and crystallographic techniques validate the structure of 4-nitrobenzyl 2-methylbenzoate?
- Methodological Answer:
- NMR : Use - and -NMR to confirm ester linkage (e.g., carbonyl at ~168–170 ppm in ) and nitrobenzyl protons (aromatic splitting patterns).
- X-ray Crystallography : Employ SHELX software for structure refinement. Key parameters include R-factor (<5%), residual electron density (<0.5 eÅ), and hydrogen-bonding networks to validate molecular packing .
Q. What are the primary research applications of 4-nitrobenzyl esters in medicinal chemistry?
- Methodological Answer: 4-Nitrobenzyl groups are used as photolabile protecting groups in prodrug design. For example, under UV light (365 nm), the nitro group facilitates cleavage, releasing active drug molecules. Methodologies include in vitro stability assays (e.g., monitoring degradation kinetics in PBS at 37°C) and cytotoxicity profiling against cell lines to assess controlled release efficacy .
Advanced Research Questions
Q. How do crystallographic data resolve ambiguities in the spatial arrangement of 4-nitrobenzyl 2-methylbenzoate derivatives?
- Methodological Answer: Ambiguities arise from torsional flexibility of the ester group. Use SHELXL for constrained refinement, applying restraints to bond lengths/angles derived from similar structures (e.g., 4-methoxy-N-(4-nitrobenzyl)aniline ). Compare experimental torsion angles (<10° deviation) with DFT-optimized models to validate conformations .
Q. What mechanistic insights explain the role of 4-nitrobenzyl groups in enzyme inhibition studies?
- Methodological Answer: The nitro group’s electron-withdrawing properties enhance electrophilicity, enabling covalent binding to active-site residues (e.g., serine in proteases). Kinetic assays (e.g., stopped-flow spectroscopy) measure inhibition constants (), while molecular docking (AutoDock Vina) predicts binding modes. Compare with analogs (e.g., 4-guanidinobenzoate derivatives ) to isolate electronic vs. steric effects.
Q. How can contradictory analytical data (e.g., NMR vs. MS) for 4-nitrobenzyl derivatives be reconciled?
- Methodological Answer: Contradictions may stem from isotopic interference (e.g., in MS) or solvent artifacts in NMR. Cross-validate using:
- High-Resolution MS : Confirm molecular ion ([M+H]) with <5 ppm error.
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals via - correlations.
- X-ray Diffraction : Absolute configuration resolves stereochemical ambiguities .
Q. What advanced strategies enable the incorporation of 4-nitrobenzyl 2-methylbenzoate into stimuli-responsive polymers?
- Methodological Answer: Utilize dual-wavelength photopolymerization (e.g., 254 nm for nitrobenzyl cleavage, 365 nm for methacrylate crosslinking). Monitor gelation via rheometry and confirm degradation profiles using GPC (post-UV exposure). Applications include nanoimprint lithography templates or drug-eluting hydrogels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
